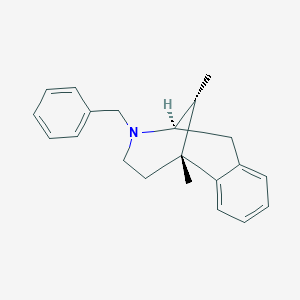

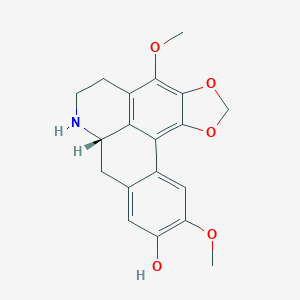

(R,R,R,R)-Orlistat

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

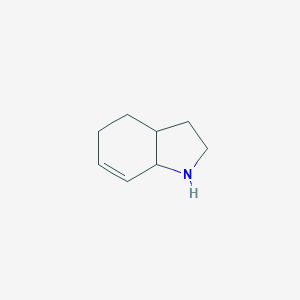

(R,R,R,R)-Orlistat is a synthetic derivative of lipstatin, a natural inhibitor of pancreatic lipases. It is a potent inhibitor of gastrointestinal lipases and is used as an anti-obesity drug.

科学研究应用

Antitumor Activity

Orlistat has been identified as a novel inhibitor of the fatty acid synthase (FAS) enzyme, which plays a significant role in tumor progression. Its ability to inhibit FAS leads to the halting of tumor cell proliferation, induction of tumor cell apoptosis, and inhibition of tumor growth in models like PC-3 tumors in nude mice (Kridel et al., 2004).

Proteome Profiling for Antitumor Activities

Orlistat's potential antitumor activities have been further explored through activity-based proteome profiling, identifying it as a chemical probe that uncovers previously unknown cellular targets of the drug. This research provides insights into cellular off-targets and potential side effects in cancer therapies, opening new avenues for the use of Orlistat in cancer treatment (Yang et al., 2010).

Gastric Emptying and GIP Release

In the context of obesity treatment, Orlistat accelerates gastric emptying and significantly attenuates the secretion of glucose-dependent insulinotropic polypeptide (GIP) in healthy subjects. This action suggests Orlistat may influence the determinants of gastric emptying of a meal, which could have implications for the management of postprandial responses and obesity (Enc et al., 2009).

Anti-obesity Drug Comparison

Orlistat is highlighted for its role as a non-centrally acting anti-obesity agent that limits the absorption of dietary fat, showing effectiveness in weight loss and maintenance when combined with a hypocaloric diet. Despite its modest weight loss effects compared to placebo, Orlistat is associated with beneficial impacts on cardiovascular risk factors (Ballinger & Peikin, 2002).

Angiogenesis Inhibition

Research indicates that Orlistat inhibits endothelial cell proliferation and angiogenesis, suggesting a novel application in antiangiogenic therapy. This action is linked to Orlistat's ability to inhibit endothelial cell fatty acid synthase (FAS), which is critical for the synthesis of fatty acids and the display of the vascular endothelial growth factor (VEGF) receptor on the endothelial cell surface (Browne et al., 2006).

属性

IUPAC Name |

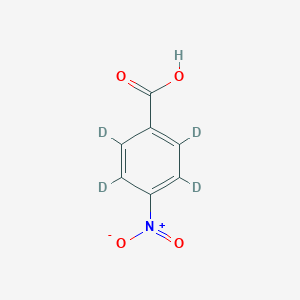

[(2R)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLBNYSZXLDEJQ-FPCALVHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,R,R,R)-Orlistat | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B129188.png)

![(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B129198.png)